N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide” is a chemical compound. It is a derivative of benzamide . The molecular weight of a similar compound, Benzamide, N-(2-fluorophenyl)-2-trifluoromethyl-, is 283.2210 .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. For instance, 2-(Trifluoromethyl)benzaldehyde has been used in the preparation of various compounds via the Wittig-Horner reaction .Molecular Structure Analysis
The molecular structure of a similar compound, Benzamide, N-(2-fluorophenyl)-2-trifluoromethyl-, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. For instance, catalytic protodeboronation of pinacol boronic esters has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, Benzamide, N-(2-fluorophenyl)-2-trifluoromethyl-, include a molecular weight of 283.2210 . It is a solid with a melting point of 100-102 °C .Scientific Research Applications
Synthesis and Chemical Properties
Research into thiophene derivatives, including those structurally related to N-(2-(2-(trifluoromethyl)benzamido)phenyl)thiophene-2-carboxamide, has shown significant interest in their synthesis and chemical properties. For instance, Himbert et al. (1990) explored the intramolecular Diels–Alder reaction of N-(2-thienyl)allene carboxamides, demonstrating the versatility of the thiophene nucleus in chemical transformations. This study highlights the potential for creating complex molecules with thiophene as a core structural component, which could be relevant for developing new materials or pharmaceuticals (Himbert, H.‐J. Schlindwein, & Maas, 1990).
Biological Activities
Thiophene carboxamide derivatives have been extensively studied for their biological activities. The work by Limban et al. (2011) on new thiourea derivatives, including those with thiophene and trifluoromethyl groups, has shown promising antibacterial and antifungal properties. These findings suggest the potential of thiophene carboxamide derivatives in developing new antimicrobial agents, highlighting the relevance of studying compounds like this compound in pharmacology (Limban, Marutescu, & Chifiriuc, 2011).
Heterogeneous Catalysis and Material Science Applications
Furthermore, research by Li et al. (2019) on benzene-1,3,5-tricarboxamides (BTAs) and their application in constructing covalent organic frameworks (COFs) with amide functionalized sites for catalysis highlights the versatility of amide and thiophene compounds in material science. This study underscores the potential for using structurally similar compounds in creating efficient catalysts for organic reactions, which could have broad implications in synthetic chemistry and materials engineering (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).
Future Directions
Mechanism of Action
Target of Action
It is known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives have a prominent role in the advancement of organic semiconductors .
Result of Action
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2S/c20-19(21,22)13-7-2-1-6-12(13)17(25)23-14-8-3-4-9-15(14)24-18(26)16-10-5-11-27-16/h1-11H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUPCNKQGSUSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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